molecular formula C20H23NO B1359482 3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-53-9

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359482
CAS No.: 898776-53-9
M. Wt: 293.4 g/mol
InChI Key: KXXYFFOYLJWJFN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO. It is known for its unique structure, which includes a benzophenone core substituted with dimethyl and pyrrolidinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves multiple steps One common method is the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzophenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a photoinitiator.

    4’-Methylbenzophenone: A derivative with similar structural features but different functional groups.

    3,5-Dimethylbenzophenone: Lacks the pyrrolidinomethyl group, leading to different chemical properties.

Uniqueness

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both dimethyl and pyrrolidinomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h5-8,11-13H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXYFFOYLJWJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642751
Record name (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-53-9
Record name Methanone, (3,5-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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